4-Chloro-3-oxobutanenitrile

Catalog No.
S13871914
CAS No.
M.F
C4H4ClNO
M. Wt
117.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-oxobutanenitrile

Product Name

4-Chloro-3-oxobutanenitrile

IUPAC Name

4-chloro-3-oxobutanenitrile

Molecular Formula

C4H4ClNO

Molecular Weight

117.53 g/mol

InChI

InChI=1S/C4H4ClNO/c5-3-4(7)1-2-6/h1,3H2

InChI Key

PLDOZDVBCBEYOX-UHFFFAOYSA-N

Canonical SMILES

C(C#N)C(=O)CCl

4-Chloro-3-oxobutanenitrile is an organic compound characterized by its molecular formula C4H4ClNOC_4H_4ClNO. This compound features a chloro substituent on a butanene backbone along with a nitrile functional group and a ketone moiety. The presence of these functional groups indicates potential for diverse chemical reactivity and biological activity, making it a subject of interest in both synthetic chemistry and pharmacology.

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
  • Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

The typical reaction conditions involve the use of bases or catalysts, depending on the specific transformation being performed.

The biological activity of 4-Chloro-3-oxobutanenitrile has been explored in various studies. It has been shown to interact with enzymes such as cytochrome P450, which plays a crucial role in drug metabolism. This interaction may lead to the formation of reactive intermediates that could affect cellular functions. Additionally, it has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway, potentially leading to changes in gene expression and cellular metabolism.

At higher concentrations, this compound may induce toxic effects, such as liver damage and neurotoxicity, indicating a dose-dependent response in biological systems.

The synthesis of 4-Chloro-3-oxobutanenitrile typically involves:

  • Starting Materials: The reaction often starts with 4-chlorobenzaldehyde and ethyl cyanoacetate.
  • Reaction Mechanism: The synthesis proceeds via a Knoevenagel condensation followed by cyclization and dehydration.
  • Conditions: Common solvents include ethanol or methanol, and sodium ethoxide is frequently used as a base. The reaction is usually conducted under reflux conditions to enhance yield and purity.

In industrial settings, continuous flow reactors may be employed to optimize production efficiency while minimizing waste.

4-Chloro-3-oxobutanenitrile finds applications in several fields:

  • Medicinal Chemistry: Due to its ability to interact with biological targets, it is being investigated for potential therapeutic applications.
  • Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique structural features make it suitable for developing new materials with specific properties.

Several compounds share structural similarities with 4-Chloro-3-oxobutanenitrile. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-(4-Fluorophenyl)-3-oxobutanenitrileC10H8FNOC_{10}H_{8}FNOLacks chlorine substituent
2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrileC10H7ClFNOC_{10}H_{7}ClFNOContains both chlorine and fluorine
2-(1,3-Benzothiazol-2-yl)-4-chloro-3-oxobutanenitrileC10H7ClN2OSC_{10}H_{7}ClN_2OSContains a benzothiazole moiety
4-OxobutanenitrileC4H5NOC_{4}H_{5}NOSimpler structure without aromatic groups

The presence of both chloro and nitrile functional groups in 4-Chloro-3-oxobutanenitrile distinguishes it from these similar compounds, potentially influencing its reactivity and biological activity .

This comprehensive overview illustrates the significance of 4-Chloro-3-oxobutanenitrile in various scientific fields, emphasizing its unique chemical properties and potential applications. Further research is necessary to fully elucidate its biological mechanisms and therapeutic potential.

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Exact Mass

116.9981414 g/mol

Monoisotopic Mass

116.9981414 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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